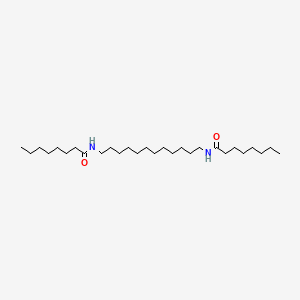
N,N'-(Dodecane-1,12-diyl)dioctanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Dodecane-1,12-diyl)dioctanamide is a chemical compound characterized by its long aliphatic chain and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Dodecane-1,12-diyl)dioctanamide typically involves the reaction of dodecanedioic acid with octylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bonds. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Dodecane-1,12-diyl)dioctanamide may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Dodecane-1,12-diyl)dioctanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Dodecanedioic acid and octanoic acid.
Reduction: N,N’-(Dodecane-1,12-diyl)diaminooctane.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N’-(Dodecane-1,12-diyl)dioctanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants and coatings due to its long aliphatic chain.
Mechanism of Action
The mechanism of action of N,N’-(Dodecane-1,12-diyl)dioctanamide involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes due to its amphiphilic nature, potentially altering membrane fluidity and permeability. In chemical reactions, the amide groups can participate in hydrogen bonding and other interactions, influencing the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Dodecane-1,12-diyl)bis(3-picolinium dibromide): A compound with similar structural features but different functional groups, used as a nicotinic receptor antagonist.
Dodecanedioic acid: A precursor in the synthesis of N,N’-(Dodecane-1,12-diyl)dioctanamide, used in the production of polymers and resins.
Octylamine: Another precursor, used in the synthesis of various amides and surfactants.
Uniqueness
N,N’-(Dodecane-1,12-diyl)dioctanamide is unique due to its specific combination of a long aliphatic chain and amide functional groups, which confer distinct physical and chemical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Properties
CAS No. |
62103-65-5 |
|---|---|
Molecular Formula |
C28H56N2O2 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
N-[12-(octanoylamino)dodecyl]octanamide |
InChI |
InChI=1S/C28H56N2O2/c1-3-5-7-15-19-23-27(31)29-25-21-17-13-11-9-10-12-14-18-22-26-30-28(32)24-20-16-8-6-4-2/h3-26H2,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
PFNKAJSRMNFZHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NCCCCCCCCCCCCNC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















